1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-14(15-4-2-10-22-15)12-17-5-7-18(8-6-17)16(20)11-13-3-1-9-21-13/h1-4,9-10,14,19H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWXOMITLWYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the piperazine ring: Starting with ethylenediamine and a suitable dihaloalkane.
Substitution reactions: Introducing the thiophene groups through nucleophilic substitution reactions.
Hydroxylation: Adding the hydroxyethyl group via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Continuous flow reactors: For better control over reaction conditions and scalability.
Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like lithium aluminum hydride.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups onto the thiophene rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Materials Science: Incorporated into polymers for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for potential therapeutic applications due to its unique structure.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and thiophene groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The piperazine ring can also interact with receptors in biological systems, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperazine-thiophene derivatives, focusing on substituents, synthesis, and physicochemical implications.
Structural Variations
Key differences lie in the substituents on the piperazine ring, thiophene connectivity, and functional groups (Table 1).
Physicochemical Implications
- Hydrophilicity : The hydroxyl group in the target compound could enhance aqueous solubility compared to lipophilic analogs like Compound 22 (trifluoromethyl) or MK70 (nitro group).
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs may reduce electron density on the piperazine ring, altering receptor binding. The dual thiophene rings in the target compound might enhance π-π stacking interactions .
Research Findings and Implications
- Synthetic Efficiency : Coupling reactions (e.g., HOBt/TBTU) generally yield higher efficiencies (>80%) compared to hydrogenation or reductions .
- Functional Group Impact : Ketones (e.g., Compound 22) and sulfones () exhibit stability under diverse conditions, while hydroxyl groups may introduce sensitivity to oxidation .
- Biological Relevance: While antiproliferative activity is noted for some piperazine-thiophene derivatives (e.g., ), the target compound’s pharmacological profile remains unstudied .
Biological Activity
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and thiophene groups, which are known for their pharmacological significance. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone. It has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2S2 |
| Molecular Weight | 366.51 g/mol |
| SMILES | OC(CN1CCN(CC1)C(=O)c1cccs1)c1cccs1 |
| InChI | InChI=1S/C18H22N2O2S2/c19-16(20)15-14-23(12-13-24)11-10-22(21)9-8/h8-13,16H,14H2,1H3 |
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly as a selective inhibitor of Bruton’s tyrosine kinase (BTK). BTK is crucial in B-cell receptor signaling pathways, making it a target for therapeutic interventions in diseases like B-cell malignancies.
Anticancer Activity
Research has demonstrated that compounds with similar structures to 1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can inhibit cancer cell proliferation. For instance, derivatives of piperazine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Potential
The compound's thiophene moieties contribute to its antimicrobial properties. Studies have shown that similar thiophene-containing compounds exhibit activity against a range of pathogens, including bacteria and fungi.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of piperazine derivatives. Preliminary studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Case Study 1: BTK Inhibition
A study focused on the structure–activity relationship (SAR) of piperazine derivatives revealed that modifications on the thiophene rings significantly enhanced BTK inhibition. The compound demonstrated an IC50 value indicating effective inhibition of BTK activity, which is crucial for B-cell signaling.
Case Study 2: Antimicrobial Testing
Another research evaluated the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Case Study 3: Neuropharmacological Screening
In a neuropharmacological screening assay, the compound showed potential as a dopamine receptor agonist, suggesting its utility in treating conditions such as Parkinson's disease. The binding affinity was assessed through radiolabeled ligand displacement assays.
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of a piperazine core. Key steps include:
- Alkylation or acylation of the piperazine ring using thiophene-containing reagents (e.g., 2-thiopheneglycolic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydroxyethyl group introduction via nucleophilic substitution or reduction (e.g., NaBH₄-mediated reduction of ketone intermediates) .
- Optimization strategies : Control reaction temperature (40–80°C), solvent polarity (e.g., DCM for polar intermediates), and catalyst use (e.g., Pd/C for hydrogenation steps). Monitor progress with TLC and HPLC to ensure intermediate purity (>95%) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to identify proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₁N₂O₂S₂).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns in the piperazine-thiophene framework .
Advanced Research Questions
Q. How can researchers analyze conflicting data regarding the compound’s bioactivity across different assays?
Methodological Answer:
- Assay Validation : Compare results from in vitro enzymatic assays (e.g., kinase inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 cells). Use positive controls (e.g., known inhibitors) to calibrate sensitivity .
- Data Triangulation : Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., GPCRs or cyclooxygenases) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Q. What experimental strategies are recommended for studying the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylated or oxidized derivatives) .
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, heat) and analyze degradation products using UPLC-QTOF .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic liabilities .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Use software like Schrödinger’s QikProp to predict logP, solubility, and BBB permeability. Prioritize derivatives with logP < 3.5 for enhanced bioavailability .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., with serotonin receptors) to optimize binding interactions (e.g., hydrogen bonds with piperazine N-atoms) .
- ADMET Prediction : Apply ADMETlab 2.0 to forecast toxicity risks (e.g., hERG inhibition) and eliminate high-risk candidates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
